molecular formula C15H17N5O2 B10760528 9-(4-Hydroxybutyl)-N2-phenylguanine CAS No. 161363-19-5

9-(4-Hydroxybutyl)-N2-phenylguanine

Cat. No.: B10760528
CAS No.: 161363-19-5
M. Wt: 299.33 g/mol
InChI Key: JHBXNPBKSPYOFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-hydroxybutyl)-N2-phenylguanine is a synthetic compound that belongs to the class of acyclic nucleoside analogues. It is structurally characterized by a guanine base attached to a 4-hydroxybutyl chain and a phenyl group at the N2 position. This compound has garnered interest due to its potential antiviral properties, particularly against herpes simplex virus (HSV) infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-hydroxybutyl)-N2-phenylguanine typically involves the following steps:

    Starting Materials: Guanine, 4-hydroxybutyl bromide, and phenyl isocyanate.

    Reaction Conditions: The reaction is carried out in anhydrous conditions using a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The temperature is maintained between 60-80°C.

    Procedure: Guanine is first reacted with 4-hydroxybutyl bromide to form 9-(4-hydroxybutyl)guanine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9-(4-hydroxybutyl)-N2-phenylguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 9-(4-hydroxybutyl)-N2-phenylguanine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

CAS No.

161363-19-5

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

2-anilino-9-(4-hydroxybutyl)-1H-purin-6-one

InChI

InChI=1S/C15H17N5O2/c21-9-5-4-8-20-10-16-12-13(20)18-15(19-14(12)22)17-11-6-2-1-3-7-11/h1-3,6-7,10,21H,4-5,8-9H2,(H2,17,18,19,22)

InChI Key

JHBXNPBKSPYOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.